molecular formula C10H12N2O2S2 B14298988 [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid CAS No. 112768-84-0

[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid

Katalognummer: B14298988
CAS-Nummer: 112768-84-0
Molekulargewicht: 256.3 g/mol
InChI-Schlüssel: JFGNDYFZRIQRFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid is an organic compound with a unique structure that includes a phenyl group, a hydrazinecarbothioyl group, and a sulfanylacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid typically involves the reaction of 2-methyl-2-phenylhydrazinecarbothioyl chloride with thioglycolic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography are commonly used for purification.

Analyse Chemischer Reaktionen

Types of Reactions

[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or hydrazinecarbothioyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]propionic acid
  • [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]butyric acid
  • [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]valeric acid

Uniqueness

[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

112768-84-0

Molekularformel

C10H12N2O2S2

Molekulargewicht

256.3 g/mol

IUPAC-Name

2-[(N-methylanilino)carbamothioylsulfanyl]acetic acid

InChI

InChI=1S/C10H12N2O2S2/c1-12(8-5-3-2-4-6-8)11-10(15)16-7-9(13)14/h2-6H,7H2,1H3,(H,11,15)(H,13,14)

InChI-Schlüssel

JFGNDYFZRIQRFO-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1)NC(=S)SCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.